4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-tert-butylphenoxy)methyl]-4H-1,2,4-triazole
Overview
Description
4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-tert-butylphenoxy)methyl]-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C27H28N4O3S2 and its molecular weight is 520.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 520.16028312 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer and Antitumor Properties
Research has identified compounds with structural similarities to 4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-tert-butylphenoxy)methyl]-4H-1,2,4-triazole, showing significant anticancer activity. For instance, novel eugenol 1,2,3-triazole derivatives have been synthesized and demonstrated potent cytotoxicity against breast cancer cells, outperforming eugenol itself in exhibiting cytotoxic effects comparable to the chemotherapy drug Doxorubicin (Alam, 2022). Additionally, synthesis and evaluation of 4-thiazolidinones containing benzothiazole moiety have revealed antitumor activity against several cancer cell lines (Havrylyuk et al., 2010).
Antimicrobial Properties
Research on 1,2,4-triazole derivatives has highlighted their antimicrobial potential. Synthesized compounds from this class have shown good to moderate activity against various bacterial and fungal strains, pointing to their potential use in addressing microbial infections (Bektaş et al., 2010).
Physicochemical Properties and Applications
The physicochemical properties of these compounds have also been studied, revealing insights into their stability, lipophilicity, and potential for further chemical modifications. For example, the synthesis and characterization of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives have contributed to understanding their structural and photophysical properties, along with evaluating their antimicrobial activities (Padalkar et al., 2014).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-[[5-[(4-tert-butylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S2/c1-5-12-31-24(14-32-21-9-7-19(8-10-21)27(2,3)4)29-30-26(31)36-16-20-15-35-25(28-20)18-6-11-22-23(13-18)34-17-33-22/h5-11,13,15H,1,12,14,16-17H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIQDWHLXBXTDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(N2CC=C)SCC3=CSC(=N3)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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